molecular formula C7H8ClNO2S B077777 4-Chloro-3-methylbenzenesulfonamide CAS No. 5462-25-9

4-Chloro-3-methylbenzenesulfonamide

Cat. No.: B077777
CAS No.: 5462-25-9
M. Wt: 205.66 g/mol
InChI Key: MKXKYHVXYMZWIP-UHFFFAOYSA-N
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Description

4-Chloro-3-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8ClNO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the fourth position and a methyl group at the third position. This compound is known for its applications in various chemical reactions and its potential use in scientific research .

Scientific Research Applications

4-Chloro-3-methylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

Target of Action

4-Chloro-3-methylbenzenesulfonamide belongs to the class of sulfonamides, which are known to primarily target bacterial enzymes, specifically the dihydropteroate synthase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

The compound acts as a competitive inhibitor of the dihydropteroate synthase enzyme . It mimics the natural substrate, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, thereby preventing the incorporation of PABA into the folic acid molecule . This inhibition disrupts the synthesis of folic acid, leading to a deficiency in the bacterial cell, which in turn inhibits bacterial growth and reproduction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the dihydropteroate synthase enzyme, the compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . The downstream effect of this inhibition is a disruption in the synthesis of nucleic acids, as folic acid is a precursor to purines and pyrimidines, the building blocks of DNA and RNA .

Pharmacokinetics

They are primarily excreted unchanged in the urine . The impact of these properties on bioavailability would need to be assessed through further pharmacokinetic studies.

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of bacterial growth and reproduction . By disrupting folic acid synthesis, the compound prevents the formation of nucleic acids, thereby inhibiting DNA replication and RNA transcription in bacterial cells . This leads to a halt in bacterial growth and can result in bacterial cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-methylbenzenesulfonamide can be synthesized through several methods. One common method involves the sulfonation of 4-chloro-3-methylbenzene with chlorosulfonic acid, followed by the reaction with ammonia to form the sulfonamide. The reaction conditions typically include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing agents: Like hydrogen peroxide or potassium permanganate for oxidation.

    Reducing agents: Such as lithium aluminum hydride for reduction.

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-methylbenzenesulfonamide is unique due to the presence of both chlorine and methyl substituents, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile reagent in chemical synthesis and its efficacy in biological applications .

Properties

IUPAC Name

4-chloro-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXKYHVXYMZWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280488
Record name 6-Chloro-m-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5462-25-9
Record name NSC17133
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17133
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-m-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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